4-(bromomethyl)-4-methylhex-1-ene

Catalog No.
S6521066
CAS No.
1882644-64-5
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(bromomethyl)-4-methylhex-1-ene

CAS Number

1882644-64-5

Product Name

4-(bromomethyl)-4-methylhex-1-ene

IUPAC Name

4-(bromomethyl)-4-methylhex-1-ene

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3

InChI Key

AEPYCWIJOMGNBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CBr

4-(Bromomethyl)-4-methylhex-1-ene is an organic compound characterized by the presence of a bromomethyl group attached to a methyl-substituted hexene. Its molecular formula is C8H15BrC_8H_{15}Br and it has a molecular weight of 191.11 g/mol. The compound features a double bond between the first and second carbon atoms, contributing to its reactivity as an alkene. The bromomethyl group enhances its electrophilic properties, making it a versatile reagent in organic synthesis .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, resulting in the formation of alcohols, amines, or thioethers.
  • Elimination Reactions: Under basic conditions, the compound can undergo elimination to yield 4-methylhex-1,3-diene.
  • Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids using agents like potassium permanganate or chromium trioxide.

While specific biological activity data for 4-(bromomethyl)-4-methylhex-1-ene is limited, compounds with similar structures are often investigated for their potential interactions with biomolecules. The bromomethyl group may facilitate alkylation reactions, which could modify biological macromolecules such as proteins or nucleic acids. This property makes it a candidate for research in medicinal chemistry and drug development.

The synthesis of 4-(bromomethyl)-4-methylhex-1-ene typically involves the bromination of 4-methylhex-1-ene. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), under light or heat conditions. This process generates bromine radicals that abstract hydrogen atoms from the methyl group, leading to the formation of the bromomethyl derivative. Industrially, continuous flow processes may be utilized to enhance efficiency and scalability .

4-(Bromomethyl)-4-methylhex-1-ene has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Utilized in the production of specialty chemicals and polymers with tailored properties.
  • Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Interaction studies involving 4-(bromomethyl)-4-methylhex-1-ene focus on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in substitution reactions makes it valuable for creating diverse derivatives that may exhibit unique biological activities or improved material properties. Further research is needed to explore its interactions with specific biomolecules and its potential therapeutic applications.

Several compounds share structural similarities with 4-(bromomethyl)-4-methylhex-1-ene:

Compound NameStructural Features
4-Bromomethyl-2-methylpent-1-eneSimilar structure with a different alkyl chain length
4-Bromomethyl-4-methylpent-1-eneSimilar structure with a different position of the double bond
4-Bromomethyl-4-methylhept-1-eneSimilar structure but with a longer alkyl chain

Uniqueness: What sets 4-(bromomethyl)-4-methylhex-1-ene apart is its specific alkyl chain length and the position of the bromomethyl group, which influences its reactivity profile and types of reactions it can undergo compared to other brominated alkenes.

This compound's unique structure enables targeted applications in organic synthesis and materials science, distinguishing it from other related compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

190.03571 g/mol

Monoisotopic Mass

190.03571 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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